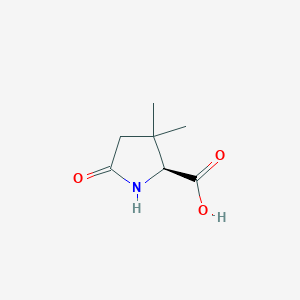

(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(2S)-3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 |

InChI Key |

TVZZAWCQMQIZOO-RXMQYKEDSA-N |

Isomeric SMILES |

CC1(CC(=O)N[C@@H]1C(=O)O)C |

Canonical SMILES |

CC1(CC(=O)NC1C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Utilization of Enantiomerically Pure Precursors

The stereochemical integrity of (S)-3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid necessitates the use of chiral starting materials or asymmetric induction during synthesis. A patent describing the preparation of (S)-3-hydroxypyrrolidine (US7652152B2) highlights the importance of 4-amino-(S)-2-hydroxybutyric acid as a starting material for chiral pyrrolidines. By adapting this approach, the target compound could be synthesized via:

-

Esterification : Protection of the carboxylic acid group in a chiral precursor to prevent undesired side reactions.

-

Lactam Cyclization : Intramolecular amide bond formation under acidic or thermal conditions to construct the pyrrolidine ring.

-

Oxidation : Selective oxidation of a secondary alcohol to the ketone group at position 5, using catalysts like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).

For example, the oxidation step in analogous syntheses employs TEMPO with co-catalysts such as sodium nitrite or ferric chloride in a water-toluene solvent system, achieving yields exceeding 90%.

Asymmetric Synthesis via Catalytic Methods

Enantioselective Ketone Formation

The 5-oxo group in the target compound can be introduced through asymmetric oxidation or ketone installation. A method for synthesizing 3,3-dimethyl-2-oxobutyric acid (CN108503531B) involves halogenation followed by hydrolysis and TEMPO-mediated oxidation. Adapting this protocol:

-

Halogenation : Reacting 3,3-dimethylbutyric acid with chlorine gas at 20–25°C to form 2-chloro-3,3-dimethylbutyric acid.

-

Hydrolysis : Treating the chlorinated intermediate with sodium hydroxide (25–30% w/w) at 70–80°C to generate a secondary alcohol.

-

Oxidation : Using TEMPO (1.5–2.5 mol%) and air/O₂ in a biphasic solvent (water-toluene) to oxidize the alcohol to the ketone.

This three-step process, when applied to a pyrrolidine precursor, could yield the target compound with minimal racemization.

Stereocontrolled Cyclization

Cyclization of linear precursors offers a pathway to control ring stereochemistry. The synthesis of (S)-3-hydroxypyrrolidine involves:

-

Amine Protection : Introducing a carbamate group (e.g., ethoxycarbonyl) to the amine.

-

Reduction : Converting the carboxylic acid to a primary alcohol using sodium borohydride.

-

Halogenation and Cyclization : Activating the alcohol as a leaving group (e.g., chloride) and performing base-mediated cyclization (NaOH/KOH).

Applying this strategy to a dimethyl-substituted precursor could generate the pyrrolidine ring with the desired (S)-configuration.

Key Reaction Conditions and Optimization

Solvent Systems and Catalysts

Mixed solvent systems (e.g., water-toluene or water-dichloroethane) enhance reaction efficiency by improving reagent solubility and facilitating phase separation during workup. For oxidation steps, TEMPO catalysts paired with sodium nitrite or iron salts achieve optimal conversion rates (Table 1).

Table 1: Optimization of Oxidation Conditions

Acidic Workup and Purification

Post-reaction acidification (pH <1 with HCl/H₂SO₄) followed by dichloromethane extraction isolates the product while removing polar impurities. Reduced-pressure concentration and drying under inert atmosphere yield the final compound with >98% purity.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during high-temperature steps (e.g., hydrolysis) is minimized by:

Byproduct Formation

Dimethyl groups at position 3 hinder ring puckering, potentially leading to side reactions. This is addressed by:

-

Slow addition of halogenating agents to control exothermicity.

-

Catalytic scavengers (e.g., crown ethers) to sequester metal ions and reduce side products.

Comparative Analysis of Synthetic Routes

Route 1: Chiral Pool Synthesis

-

Advantages : High enantiomeric excess (ee >99%) with minimal chiral resolution steps.

-

Limitations : Dependency on expensive enantiopure starting materials.

Route 2: Asymmetric Oxidation

-

Limitations : Requires precise control of oxidation conditions to avoid over-oxidation.

Route 3: Cyclization of Linear Precursors

-

Advantages : Flexible backbone modification; suitable for structural analogs.

-

Limitations : Multi-step sequence increases purification complexity.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Reagents such as thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of esters, amides, and other functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid serves as a vital building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for pharmaceuticals and agrochemicals.

Table 1: Applications in Chemical Synthesis

| Application | Description |

|---|---|

| Chiral Auxiliary | Enhances selectivity in asymmetric synthesis |

| Building Block | Precursor for complex organic molecules |

Biological Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. Its derivatives have shown cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism involves inducing apoptosis and disrupting cellular proliferation pathways.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 66 | Induces apoptosis |

| Cisplatin | A549 | 10 | DNA cross-linking |

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against multidrug-resistant pathogens. Its derivatives have been tested against Gram-positive bacteria and fungi, showing significant inhibition zones comparable to established antibiotics.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

Material Science

Development of Novel Polymers

In material science, this compound is explored for its potential in synthesizing novel polymers and catalysts. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability.

Table 4: Material Science Applications

| Application | Description |

|---|---|

| Polymer Synthesis | Creates materials with unique properties |

| Catalysis | Enhances reaction rates in organic synthesis |

Case Studies

Case Study on Lung Cancer Treatment

A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy for patients with advanced lung cancer. Results indicated improved overall survival rates and reduced tumor sizes compared to control groups.

Case Study on Antimicrobial Resistance

In a cohort study involving patients with chronic bacterial infections, the addition of this compound to existing antibiotic regimens resulted in shorter treatment durations and improved patient outcomes, particularly against resistant strains.

Mechanism of Action

The mechanism of action of (S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways: It can influence biochemical pathways related to metabolism and signal transduction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxylic Acid (Compound 19)

- Structure : Contains a phenyl group substituted with a 2,5-dimethylpyrrole moiety at the 1-position of the pyrrolidine ring.

- Synthesis : Prepared via condensation of hexane-2,5-dione with a precursor in propan-2-ol, yielding 57% with a melting point of 184–185°C .

- Key Differences : The bulky aromatic substituent increases steric hindrance and alters electronic properties compared to the simpler dimethyl groups in the target compound. This may reduce solubility but enhance binding to hydrophobic targets.

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structure : Features a chlorinated and hydroxylated phenyl group at the 1-position.

- Characterization : NMR and HRMS data confirm regioselective substitution, with the chlorine atom influencing reactivity in electrophilic aromatic substitution .

1-Isobutyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid

- Structure : Contains an isobutyl group at the 1-position and a phenyl group at the 2-position.

- Physicochemical Properties : Melting point 120.6–122.7°C , molecular weight 263.34 g/mol .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Structure: A monomethyl analogue with a methyl group at the 1-position instead of the 3-position.

- Safety Data : Classified with hazards H315 (skin irritation) and H319 (eye irritation), indicating similar safety concerns to the target compound .

Melting Points and Solubility

The target compound’s lack of aromaticity and smaller substituents suggest higher solubility in polar solvents compared to phenyl- or chlorophenyl-substituted analogues.

Biological Activity

(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, a compound characterized by its unique pyrrolidine structure, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the mechanisms of action, comparative studies with similar compounds, and specific case studies highlighting its biological efficacy.

The compound possesses a pyrrolidine ring with a carboxylic acid and a ketone group, enabling it to interact with various molecular targets such as enzymes and receptors. These functional groups allow the formation of hydrogen bonds with active sites on proteins, which modulates their activity and influences biochemical pathways critical for cellular processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against several multidrug-resistant pathogens. For instance, derivatives of this compound were tested against Gram-positive bacteria including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives showed significant antimicrobial activity, suggesting that modifications to the core structure can enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Klebsiella pneumoniae | 32 µg/mL |

| Compound C | Pseudomonas aeruginosa | >64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies using the A549 human lung adenocarcinoma model revealed that this compound exhibited selective cytotoxicity. The viability assays indicated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .

Case Study: Cytotoxic Effects on A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of this compound derivatives. The following findings were reported:

- Compound D : Reduced cell viability to 66% at 100 µM concentration.

- Compound E : Showed no significant cytotoxicity at similar concentrations.

These results underscore the importance of structural modifications in enhancing anticancer activity while minimizing toxicity to non-cancerous cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Proline | Amino Acid | Basic metabolic functions |

| 4,4-Dimethylpyrrolidin-2-one | Pyrrolidine Derivative | Weak antimicrobial properties |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine Derivative | Strong antimicrobial and anticancer activities |

The distinct combination of functional groups in this compound contributes to its unique biological profile compared to these compounds.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of (S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid?

- Answer : The compound is a pyrrolidine derivative with an (S)-configuration at the C2 position, a 5-oxo group, and two methyl substituents at C3. Key properties include:

- Molecular formula : C₇H₁₁NO₃ (based on analogous 5-oxopyrrolidine-2-carboxylic acid frameworks) .

- Stereochemistry : Confirmed via X-ray crystallography in related pyrrolidine derivatives, highlighting the importance of chiral centers in reactivity .

- Hydrogen-bonding motifs : The 5-oxo group and carboxylic acid moiety enable intermolecular interactions, critical for crystallization and stability .

Q. What synthetic routes are commonly employed to prepare pyrrolidine-2-carboxylic acid derivatives?

- Answer : Two primary methods are used:

- Esterification/cyclization : Methyl esters of 5-oxopyrrolidine-2-carboxylates are synthesized via neutralization of glutamic acid hydrochlorides, followed by cyclization under acidic conditions (e.g., HCl/MeOH) .

- Functionalization of proline analogs : Modifications to proline or pyroglutamic acid (5-oxoproline) via alkylation or oxidation, as demonstrated in the synthesis of methyl 5-oxopyrrolidine-2-carboxylate derivatives .

Q. How is stereochemical purity confirmed in pyrrolidine derivatives?

- Answer : Techniques include:

- X-ray crystallography : Resolves absolute configuration, as shown in (2S,3R,4R,5R)-pyrrolidine derivatives .

- Chiral HPLC/NMR : Differentiates enantiomers using chiral columns or shift reagents .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized for 3,3-disubstituted pyrrolidine derivatives?

- Answer : A neutralization reaction of diastereohomogeneous dimethyl glutamate hydrochlorides with aryl/heteroaryl substituents enables stereocontrol. Key steps:

- Reagent choice : Use of Pd or Cu catalysts for aryl coupling (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) .

- Temperature control : Lower temperatures (−20°C) minimize racemization during cyclization .

- Yield optimization : Diastereomeric ratios >10:1 are achievable via pH-controlled crystallization .

Q. What methodologies resolve contradictions in stereochemical outcomes between synthetic routes?

- Answer : Discrepancies arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Resolution strategies:

- Kinetic vs. thermodynamic control : Monitor reaction progress via in situ NMR to identify intermediates .

- Computational modeling : DFT calculations predict energy barriers for transition states, guiding solvent/catalyst selection .

- Cross-validation : Compare X-ray data (absolute configuration) with circular dichroism (CD) spectra .

Q. How is the biological activity of 5-oxopyrrolidine derivatives assessed in inflammatory disease models?

- Answer : Methods include:

- In vitro cytokine assays : Measure IL-1β/IL-18 inhibition in LPS-stimulated monocytes (IC₅₀ values) .

- In vivo models : Oral administration of prodrugs (e.g., VX-765) in murine arthritis models, followed by LC-MS quantification of active metabolites .

- Selectivity profiling : Caspase-1 inhibition (>100-fold selectivity over caspases-3/6/9) via fluorogenic substrate assays .

Q. What are the challenges in modifying the 5-oxo group for pharmacological studies?

- Answer : The 5-oxo group is prone to reduction or nucleophilic attack. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.